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2-Fluoro-3-methylaniline
Overview
Description
2-Fluoro-3-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where the hydrogen atom in the ortho position relative to the amino group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by a methyl group. This compound is a clear to very dark red liquid and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylaniline can be synthesized through the reduction of 2-fluoro-3-nitrotoluene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar methods as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be further reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Industry
2-Fluoro-3-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the development of:
- Antiviral agents
- Antibacterial compounds
- Antifungal medications
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit promising antiviral activity against specific viral strains. The compound's incorporation into drug formulations has led to enhanced efficacy and reduced side effects compared to existing treatments .
Agrochemical Industry
In the agrochemical sector, this compound is vital for producing pesticides, herbicides, and fungicides. Its role as an intermediate enhances crop protection and agricultural productivity.
Application Type | Specific Use |
---|---|
Pesticides | Synthesis of insecticides with improved efficacy |
Herbicides | Development of selective herbicides that minimize crop damage |
Fungicides | Creation of broad-spectrum fungicides for plant disease control |
Case Study: Herbicide Development
A study demonstrated that formulations containing this compound significantly improved the herbicidal activity against resistant weed species, showcasing its potential in sustainable agriculture practices .
Chemical Research
The compound is extensively utilized in chemical research laboratories as a reagent for various organic synthesis processes. Its unique properties facilitate the exploration of new chemical reactions and methodologies.
Research Area | Application |
---|---|
Organic Synthesis | Used as a building block in synthesizing complex organic molecules |
Material Science | Investigated for potential use in developing new materials |
Case Study: Organic Synthesis Innovations
Recent research highlighted the use of this compound in synthesizing novel organic compounds with potential applications in material science, particularly in creating polymers with enhanced thermal stability .
Market Trends and Future Prospects
The demand for this compound is expected to grow due to its diverse applications across multiple industries. Companies are focusing on developing more efficient synthesis methods and exploring new derivatives that could expand its utility.
Mechanism of Action
The mechanism of action of 2-fluoro-3-methylaniline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an allosteric modulator of muscarinic M1 receptors. This interaction can influence neurotransmitter release and signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-methylaniline
- 3-Fluoro-2-methylaniline
- 4-Fluoro-3-methylaniline
Comparison: 2-Fluoro-3-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Fluoro-3-methylaniline (C7H8FN) is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This compound's biological activity is crucial for understanding its potential applications and implications in health and safety. This article reviews the biological activities of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the third position of the aniline structure. The molecular structure can be represented as follows:
- Molecular Formula : C7H8FN
- Molecular Weight : 139.14 g/mol
The compound's structure influences its reactivity and biological interactions, making it a subject of interest in various studies.
Pharmacological Effects
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of fluoroanilines exhibit significant antimicrobial properties. For instance, modifications in the aniline structure can enhance activity against specific bacterial strains. In vitro studies have demonstrated that this compound shows effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent .
- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in certain cancer cell lines. The compound's ability to disrupt cellular functions has been linked to its interaction with DNA and cellular membranes, leading to increased cell death rates in treated cultures .
- Neurotoxicity : Some studies have raised concerns about the neurotoxic effects of fluoroanilines. Exposure to this compound has been associated with neurobehavioral alterations in model organisms, indicating a need for further research into its safety profile .
Toxicity Studies
Toxicological assessments are critical for understanding the safety of this compound:
- Acute Toxicity : In laboratory settings, acute exposure to high concentrations has resulted in observable toxic effects in test organisms such as earthworms (Eisenia veneta). These effects included behavioral changes and mortality rates, which were used to derive toxicity thresholds .
- Chronic Toxicity : Long-term exposure studies suggest that low concentrations may lead to bioaccumulation and chronic toxicity, impacting reproductive health and growth rates in aquatic organisms .
Case Studies
Several case studies illustrate the biological implications of this compound:
- Environmental Impact Assessment : A study on the effects of this compound on soil-dwelling organisms demonstrated significant alterations in metabolic profiles, suggesting its potential as a contaminant in agricultural settings. Metabonomic analysis revealed changes in biochemical markers indicative of stress responses in exposed organisms .
- Pharmacological Research : In a pharmacological context, derivatives of this compound have been explored for their potential as drug candidates targeting specific diseases. For example, compounds with similar structures have shown promise in treating conditions such as cystic fibrosis by modulating CFTR activity .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
2-fluoro-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZUBZAEFXETBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627933 | |
Record name | 2-Fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-33-2 | |
Record name | 2-Fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-3-METHYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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